Cesium formate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

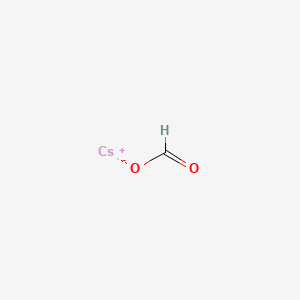

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

3495-36-1 |

|---|---|

Molecular Formula |

CH2CsO2 |

Molecular Weight |

178.931 g/mol |

IUPAC Name |

cesium;formate |

InChI |

InChI=1S/CH2O2.Cs/c2-1-3;/h1H,(H,2,3); |

InChI Key |

WLHQEXWBUBNKIO-UHFFFAOYSA-N |

SMILES |

C(=O)[O-].[Cs+] |

Canonical SMILES |

C(=O)O.[Cs] |

Other CAS No. |

3495-36-1 |

physical_description |

Liquid |

Pictograms |

Irritant; Health Hazard |

Related CAS |

64-18-6 (Parent) |

Synonyms |

aluminum formate ammonium formate ammonium tetraformate calcium formate chromic formate cobalt(II) formate dihydrate cobaltous formate cupric formate formate formic acid formic acid, 14C-labeled formic acid, aluminum salt formic acid, ammonium (2:1) salt formic acid, ammonium (4:1) salt formic acid, ammonium salt formic acid, cadmium salt formic acid, calcium salt formic acid, cesium salt formic acid, cobalt (+2) salt formic acid, copper (+2) salt formic acid, copper salt formic acid, copper, ammonium salt formic acid, copper, nickel salt formic acid, cromium (+3) salt formic acid, cromium (+3), sodium (4:1:1) salt formic acid, lead (+2) salt formic acid, lead salt formic acid, lithium salt formic acid, magnesium salt formic acid, nickel (+2) salt formic acid, nickel salt formic acid, potassium salt formic acid, rubidium salt formic acid, sodium salt formic acid, sodium salt, 13C-labeled formic acid, sodium salt, 14C-labeled formic acid, strontium salt formic acid, thallium (+1) salt formic acid, zinc salt lead formate lithium formate magnesium formate methanoic acid nickel formate nickel formate dihydrate potassium formate sodium formate strontium formate zinc formate |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Cesium Formate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of cesium formate (B1220265) (CHCsO₂), with a particular focus on its aqueous solutions, commonly referred to as brines. Cesium formate's unique combination of high density, low viscosity, and thermal stability makes it a critical component in various industrial and research applications, including high-pressure/high-temperature (HPHT) oil and gas exploration and as a heat transfer fluid.[1][2]

Core Physical Properties

This compound is a white, hygroscopic crystalline powder that is highly soluble in water.[2][3] Its solutions are clear, colorless liquids that can achieve very high densities, making them ideal for use as drilling and completion fluids.[4][5]

Data Summary

The following tables summarize the key physical properties of this compound and its aqueous solutions.

Table 1: General Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | CHCsO₂ | [6] |

| Molecular Weight | 177.92 g/mol | [7] |

| Appearance | White crystalline solid | [2] |

| Melting Point | ~50 °C | [6][8] |

| Solubility in Water | Very soluble | [3] |

Table 2: Physical Properties of Saturated this compound Solutions

| Property | Value | Conditions | Source |

| Saturation Concentration | 82-83% w/w | Ambient | [4][9][10] |

| Density | Up to 2.4 g/cm³ (20.0 ppg) | Ambient | [4][11] |

| Viscosity | ~5 cP | Ambient | [9] |

| pH | 9.0 - 11.0 | [10][12] | |

| Boiling Point | 131 °C | For 2.20 g/cm³ solution | [12] |

| Crystallization Temperature | 5.1 °C | For 2.20 g/cm³ solution | [12] |

Table 3: Temperature-Dependent Properties of this compound Brines

| Property | Value | Temperature Range | Source |

| Viscosity | 1 - 5 cP | Downhole temperatures | [13] |

| Thermal Stability | Up to 190 °C | [11] | |

| Heat Capacity | 1.38 J/g/K | 10 - 70 °C | [12] |

| Thermal Conductivity | 0.338 W/m/K | at 10 °C | [12] |

Experimental Protocols

Detailed experimental methodologies are crucial for the accurate determination of the physical properties of this compound solutions. Below are summaries of typical protocols.

Density Measurement

The density of this compound brines is a critical parameter, particularly in drilling applications. It is typically measured using a pressurized drilling fluid density meter to ensure accuracy, especially when air may be entrained in the fluid.[4] For laboratory purposes, calibrated densitometers are used, and measurements are often taken at various temperatures to establish a density-temperature relationship.

Viscosity Determination

The viscosity of this compound solutions is a key factor in their hydraulic efficiency.[13] It is commonly measured using a rheometer, such as a HAAKE MARS III Rheometer with a double-gap cylinder sensor system.[13] Measurements are taken across a range of temperatures and shear rates to fully characterize the fluid's behavior. This compound brines are generally Newtonian fluids, meaning their viscosity is independent of the shear rate.[13]

Crystallization Temperature Measurement

The true crystallization temperature (TCT) is a critical safety and operational parameter, especially in cold environments. The freezing point is often determined using a Beckmann apparatus.[14] For formate brines, which can exhibit significant supercooling, a specialized seeding method is often employed to induce crystallization and determine the true crystallization temperature accurately.

pH Measurement

The pH of this compound solutions is an important factor for corrosion control and compatibility with other materials.[12] It is typically measured using a standard pH meter. For concentrated brines, it is common practice to dilute the sample (e.g., 1:10 with deionized water) before measurement to ensure accurate readings.[15]

Logical Workflow and Relationships

The following diagrams illustrate key logical workflows related to the use of this compound in industrial applications.

Caption: Workflow for the preparation of this compound brine.

Caption: Relationship between properties and applications.

References

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 3495-36-1: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound CAS#: 3495-36-1 [m.chemicalbook.com]

- 4. Page loading... [guidechem.com]

- 5. americanelements.com [americanelements.com]

- 6. This compound | 3495-36-1 [chemicalbook.com]

- 7. This compound | 3495-36-1 | FC54599 | Biosynth [biosynth.com]

- 8. 3495-36-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. This compound Fluids [oilandgasonline.com]

- 10. Detailed value of potassium formate and sodium formate in weighting agent of drilling and completion fluid - CDchem [en.cd1958.com]

- 11. This compound | Energy Glossary [glossary.slb.com]

- 12. formatebrines.com [formatebrines.com]

- 13. formatebrines.com [formatebrines.com]

- 14. IUPAC-NIST Solubilities Database [srdata.nist.gov]

- 15. formatebrines.com [formatebrines.com]

An In-depth Technical Guide to the Chemical Structure and Bonding of Cesium Formate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cesium formate (B1220265) (CHCsO₂) is a compound of significant interest in various scientific and industrial fields, including as a dense, environmentally benign drilling fluid in the oil and gas industry and as a reagent in organic synthesis. A thorough understanding of its chemical structure and bonding is paramount for its application and for the development of new technologies. This technical guide provides a comprehensive overview of the chemical structure and bonding in anhydrous cesium formate, supported by quantitative data from single-crystal X-ray diffraction and insights from spectroscopic techniques. Detailed experimental protocols for the characterization methods are also presented to facilitate reproducibility and further research.

Chemical Structure

This compound is an organic salt composed of a cesium cation (Cs⁺) and a formate anion (HCOO⁻). The chemical structure is characterized by an ionic bond between the large, electropositive cesium ion and the negatively charged formate ion.

Crystal Structure of Anhydrous this compound

The definitive crystal structure of anhydrous this compound was determined by single-crystal X-ray diffraction.[1] It crystallizes in the orthorhombic space group P b c m.[2] The crystal lattice is defined by the following unit cell parameters:

| Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |

| Orthorhombic | P b c m | 4.7938 | 9.5339 | 7.9101 | 90 | 90 | 90 |

Data obtained from single-crystal X-ray diffraction studies.[2]

Within this crystal lattice, the cesium and formate ions are arranged in a specific, repeating three-dimensional pattern. The formate ion, HCOO⁻, is a planar molecule. The carbon atom is centrally located and is double-bonded to one oxygen atom and single-bonded to the other oxygen atom and a hydrogen atom. However, due to resonance, the negative charge is delocalized over both oxygen atoms, resulting in two equivalent C-O bonds.

The cesium ion, being large and having a low charge density, exhibits a high coordination number. It is surrounded by oxygen atoms from multiple neighboring formate anions, creating a complex coordination environment that stabilizes the crystal structure.

Chemical Bonding

The primary bonding force in this compound is the electrostatic attraction between the positively charged cesium cation (Cs⁺) and the negatively charged formate anion (HCOO⁻), which constitutes a strong ionic bond.

The formate anion itself features covalent bonding. The carbon, oxygen, and hydrogen atoms within the formate ion are linked by the sharing of electrons. The delocalization of the pi electrons across the O-C-O system in the formate anion is a key feature of its electronic structure and contributes to its stability.

The interaction between the cesium cation and the formate anion is not purely ionic and exhibits some degree of covalent character, which is typical for interactions between heavy alkali metals and polyatomic anions. This is influenced by the polarizability of the large cesium ion.

Ionic Interaction Visualization

The following diagram illustrates the fundamental ionic bonding relationship between the cesium cation and the formate anion.

Caption: Ionic interaction between Cesium and Formate ions.

Quantitative Data

The precise atomic arrangement and bonding parameters have been determined through single-crystal X-ray diffraction.

| Parameter | Value |

| Bond Lengths (Å) | |

| C-O | (Data not available in search results) |

| C-H | (Data not available in search results) |

| Bond Angles (°) | |

| O-C-O | (Data not available in search results) |

| H-C-O | (Data not available in search results) |

| Cesium Coordination | |

| Cs-O distances (Å) | (Data not available in search results) |

| Coordination Number | (Data not available in search results) |

(Note: Specific bond lengths and angles require access to the full crystallographic information file (CIF) from the primary literature, which was not available in the provided search results.)

Experimental Protocols

The characterization of this compound's structure and bonding relies on several key experimental techniques.

Single-Crystal X-ray Diffraction

This is the definitive method for determining the three-dimensional atomic arrangement in a crystalline solid.

Methodology:

-

Crystal Growth: High-quality single crystals of anhydrous this compound are grown, for example, by slow evaporation of a saturated aqueous solution.

-

Data Collection: A suitable single crystal is mounted on a goniometer. The crystal is then irradiated with a monochromatic X-ray beam. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a diffraction pattern of spots of varying intensity.

-

Structure Solution and Refinement: The positions and intensities of the diffraction spots are used to calculate an electron density map of the unit cell. From this map, the positions of the individual atoms can be determined. This initial model is then refined to best fit the experimental data, yielding precise bond lengths, bond angles, and other structural parameters.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy probes the vibrational modes of the molecule, providing information about the functional groups present and the nature of the chemical bonds.

4.2.1. Infrared (IR) Spectroscopy

Methodology:

-

Sample Preparation: A small amount of finely ground solid this compound is mixed with potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, the sample can be analyzed as a mull with an appropriate oil (e.g., Nujol).

-

Data Acquisition: The sample is placed in the beam of an FTIR (Fourier Transform Infrared) spectrometer. The instrument measures the absorption of infrared radiation at different frequencies as it passes through the sample.

-

Spectral Analysis: The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the formate ion's covalent bonds (C-H and C=O stretching, O-C-O bending, etc.). The positions and shapes of these bands can provide information about the bonding environment.

4.2.2. Raman Spectroscopy

Methodology:

-

Sample Preparation: A sample of solid this compound is placed in a suitable container, such as a glass capillary tube or a well on a microscope slide.

-

Data Acquisition: The sample is illuminated with a monochromatic laser beam. The scattered light, which contains photons that have lost (Stokes scattering) or gained (anti-Stokes scattering) energy corresponding to the vibrational modes of the sample, is collected and analyzed by a spectrometer.

-

Spectral Analysis: The Raman spectrum provides complementary information to the IR spectrum, as some vibrational modes may be more active in Raman than in IR, and vice versa.

Solid-State ¹³³Cs Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³³Cs NMR is a powerful technique for probing the local environment of the cesium ions in the solid state.

Methodology:

-

Sample Preparation: A powdered sample of this compound is packed into an NMR rotor.

-

Data Acquisition: The rotor is placed in a high-field NMR spectrometer and spun at a high speed at the magic angle (MAS) to average out anisotropic interactions and obtain higher resolution spectra. A radiofrequency pulse is applied to excite the ¹³³Cs nuclei, and the resulting signal (free induction decay) is detected.

-

Spectral Analysis: The chemical shift of the ¹³³Cs resonance provides information about the electronic environment and coordination of the cesium ions. The line shape and any splitting patterns can give insights into the symmetry of the cesium site and the nature of its interactions with the surrounding formate anions.

Experimental Workflow

The following diagram outlines the typical workflow for the comprehensive characterization of this compound's chemical structure and bonding.

Caption: Workflow for characterizing this compound.

Conclusion

The chemical structure of anhydrous this compound is defined by a three-dimensional crystal lattice built upon strong ionic interactions between cesium cations and formate anions. The geometry of the formate ion is governed by covalent bonds with delocalized electrons across the carboxylate group. A comprehensive understanding of this structure, elucidated through techniques such as single-crystal X-ray diffraction and supported by spectroscopic methods, is essential for leveraging the unique properties of this compound in various advanced applications. The provided experimental protocols serve as a guide for researchers in the precise characterization of this and related materials.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis of High-Purity Cesium Formate (B1220265) for Laboratory Use

Introduction

Cesium formate (HCOOCs) is an alkali metal salt of formic acid that exists as a white, crystalline, hygroscopic solid. It is highly soluble in water, forming high-density solutions.[1] In recent years, this compound has garnered significant attention beyond its primary industrial application as a high-density, low-viscosity drilling fluid in the oil and gas sector. For researchers and drug development professionals, its utility as a catalyst in organic synthesis, a reagent in materials science, and its environmentally benign profile make it a compound of increasing importance.[2][3] Achieving high purity is critical for these applications to ensure reproducibility and prevent interference from contaminants. This guide provides detailed methodologies for the laboratory-scale synthesis of high-purity this compound.

Physicochemical Data

For ease of reference, the key properties of this compound are summarized below.

| Property | Value | Reference(s) |

| Chemical Formula | CHCsO₂ | [2] |

| Molecular Weight | 177.92 g/mol | [2] |

| Appearance | White crystalline solid | [4] |

| Purity (Technical Grade) | ≥98% | [5] |

| Purity (High Purity) | 99.8% to 99.9% | [6] |

| Solubility | Highly soluble in water | [1] |

| Density (82 wt% solution) | up to 2.4 g/cm³ | [1] |

Synthesis Methodologies for Laboratory Use

The most direct and common method for synthesizing this compound in a laboratory setting is through the neutralization of a cesium base with formic acid. Commercially available high-purity cesium carbonate or cesium hydroxide (B78521) are the preferred starting materials.

Method 1: Neutralization of Cesium Carbonate or Cesium Hydroxide

This method is the most straightforward for laboratory synthesis, relying on a simple acid-base reaction. Cesium carbonate is often preferred due to its lower reactivity and ease of handling compared to the highly corrosive and hygroscopic cesium hydroxide.[7][8]

Reaction Schemes:

-

Using Cesium Carbonate: Cs₂CO₃(s) + 2HCOOH(aq) → 2HCOOCs(aq) + H₂O(l) + CO₂(g)

-

Using Cesium Hydroxide: CsOH(aq) + HCOOH(aq) → HCOOCs(aq) + H₂O(l)

The reaction with cesium carbonate is easily monitored by the cessation of carbon dioxide effervescence.

Materials:

-

Cesium Carbonate (Cs₂CO₃), high purity (e.g., 99.9%)

-

Formic Acid (HCOOH), reagent grade (e.g., ≥95%)

-

Deionized Water

-

Ethanol (B145695) (for recrystallization, optional)

Procedure:

-

Preparation: In a fume hood, weigh 50.0 g of cesium carbonate and dissolve it in approximately 100 mL of deionized water in a suitable glass beaker with a magnetic stirrer. The dissolution may be slightly exothermic.

-

Reaction: While stirring, slowly add formic acid dropwise to the cesium carbonate solution. Carbon dioxide will evolve, causing effervescence. Continue adding formic acid until the effervescence ceases. Add a slight excess of formic acid to ensure complete reaction of the carbonate.

-

Neutralization Check: Check the pH of the solution. It should be slightly acidic (pH ~5-6) from the excess formic acid. If needed, carefully add a very small amount of cesium carbonate solution to adjust the pH to near neutral (~7).

-

Isolation:

-

Transfer the resulting this compound solution to a round-bottom flask.

-

Remove the water using a rotary evaporator to obtain the crude this compound solid.

-

-

Purification (Recrystallization):

-

Dissolve the crude solid in a minimum amount of hot deionized water or a water/ethanol mixture.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of ice-cold ethanol to remove any remaining impurities.

-

-

Drying: Dry the purified crystals under vacuum at an elevated temperature (e.g., 60-80°C) to a constant weight. Store the final product in a desiccator due to its hygroscopic nature.

Caption: General workflow for the laboratory synthesis of high-purity this compound.

Advanced Purification for Ultra-High Purity (≥99.9%)

For applications demanding the highest purity, a more rigorous purification scheme may be necessary, especially when starting from less pure precursors like cesium alum (CsAl(SO₄)₂·12H₂O), which is derived from pollucite ore.[3][9] The principles outlined in industrial patents can be adapted for laboratory-scale purification to remove metallic and anionic impurities.[6]

Method 2: Purification from Cesium Alum Precursor

This multi-step process is designed to systematically remove common impurities such as aluminum, sulfates, and other metal ions.[6]

Starting Material: An aqueous solution of this compound containing impurities (e.g., from a crude synthesis or derived from cesium alum via double decomposition).

-

Aluminum Removal:

-

Adjust the pH of the solution to 7-12 using a suitable base (e.g., a dilute solution of cesium hydroxide) to precipitate aluminum as aluminum hydroxide (Al(OH)₃).

-

Stir for 70-100 minutes.[6]

-

Remove the precipitate by filtration.

-

-

Sulfate (B86663) Removal:

-

Excess Barium Removal:

-

The resulting solution now contains this compound but may have excess barium ions.

-

Bubble carbon dioxide gas through the solution. This will precipitate the excess barium as barium carbonate (BaCO₃).[6]

-

Monitor the pH, stopping the carbonation when the pH reaches 7-9.

-

Filter off the barium carbonate precipitate to yield a purified this compound solution.

-

-

Final Isolation:

-

Concentrate the purified solution and isolate the solid this compound product as described in Method 1 (evaporation, recrystallization, and drying). This process is capable of yielding this compound with a purity of up to 99.9%.[6]

-

Caption: Workflow for the advanced purification of this compound.[6]

Purity Analysis

Verifying the purity of the final product is a critical step. A combination of analytical techniques should be employed to identify and quantify both cationic and anionic impurities.

| Analytical Method | Purpose |

| ICP-MS or ICP-AES | To quantify trace metallic impurities (e.g., Al, Ba, Ca, Mg, K, Na).[10] |

| Ion Chromatography (IC) | To quantify formate anion concentration and detect other anionic impurities (e.g., sulfate, chloride).[10] |

| ¹H NMR Spectroscopy | To confirm the identity of the formate anion and detect organic impurities. |

| Thermogravimetric Analysis (TGA) | To determine the presence of water (hydration) and assess thermal stability.[5] |

| Acid-Base Titration | To determine the overall purity by assay. |

Conclusion

The synthesis of high-purity this compound for laboratory use is readily achievable through the direct neutralization of cesium carbonate with formic acid. This method is safe, efficient, and allows for high yields. Subsequent purification by recrystallization is typically sufficient for most research applications. For instances requiring ultra-high purity, particularly when dealing with less pure starting materials, an advanced multi-step purification process involving sequential precipitation of metallic and anionic impurities can be employed to achieve purities up to 99.9%. Proper analytical verification is essential to confirm the quality of the final product for sensitive applications in research and drug development.

References

- 1. Page loading... [wap.guidechem.com]

- 2. americanelements.com [americanelements.com]

- 3. EP0819098B1 - Process for the production of cesium compounds - Google Patents [patents.google.com]

- 4. akjournals.com [akjournals.com]

- 5. researchgate.net [researchgate.net]

- 6. CN110256232B - Method for producing this compound - Google Patents [patents.google.com]

- 7. Caesium hydroxide - Sciencemadness Wiki [sciencemadness.org]

- 8. Caesium hydroxide - Wikipedia [en.wikipedia.org]

- 9. US6436879B1 - Process for producing a predetermined cesium compound - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

Solubility of Cesium Formate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of cesium formate (B1220265) in organic solvents. Due to the limited availability of direct quantitative data for cesium formate, this document also includes qualitative information and comparative data for other alkali metal formates to offer a broader context for researchers in organic synthesis and drug development.

Introduction to this compound in Organic Chemistry

This compound (CHCsO₂) is the cesium salt of formic acid. In recent years, it has gained attention in organic synthesis due to the "cesium effect," which describes the enhanced reactivity and solubility of cesium salts compared to their lighter alkali metal counterparts.[1] This effect is often attributed to the large ionic radius and low charge density of the cesium cation (Cs⁺), which leads to weaker ion pairing in organic solvents and thus a more "naked" and reactive anion.[2] this compound is utilized as a reagent in various chemical transformations and as a component in high-density, environmentally friendly brine fluids.[3][4]

Quantitative Solubility Data

Solubility in Protic Solvents

Qualitative information suggests that this compound, like other alkali metal formates, exhibits some solubility in polar protic solvents such as alcohols.

Table 1: Qualitative and Comparative Solubility of Alkali Metal Formates in Alcohols

| Solvent | This compound | Sodium Formate | Potassium Formate |

| Methanol | Soluble | 1.9 g/100 g (15 °C); 3.8 g/100 g (boiling point)[5] | Soluble |

| Ethanol | Soluble[6] | Slightly soluble[1][7][8]; 0.14 mol % (25 °C)[9] | Soluble[10][11][12] |

| Glycerol | - | Soluble[1][7][8] | - |

Note: The term "soluble" is qualitative and does not specify a concentration. Quantitative data for sodium and potassium formate are provided for comparison.

Solubility in Aprotic Solvents

The solubility of this compound in aprotic solvents is of significant interest for many organic reactions. While specific data for this compound is scarce, information on related cesium salts and other alkali metal formates can provide some guidance. For instance, most cesium salts exhibit limited solubility in neat N,N-dimethylformamide (DMF) (less than 2 mg/mL).[13] However, cesium carbonate, a related salt, shows considerable solubility in polar aprotic solvents.

Table 2: Solubility of Cesium Carbonate in Selected Aprotic Solvents

| Solvent | Solubility (g/L) |

| Dimethylformamide (DMF) | 119.6 |

| Dimethyl sulfoxide (B87167) (DMSO) | 361.7 |

Data for Cesium Carbonate (Cs₂CO₃) is provided as a potential indicator for the solubility of cesium salts in these solvents.

Table 3: Qualitative Solubility of Sodium and Potassium Formate in Aprotic Solvents

| Solvent | Sodium Formate | Potassium Formate |

| Diethyl ether | Insoluble[1][3][7] | Insoluble[10][12] |

Experimental Protocols for Solubility Determination

For researchers needing to determine the precise solubility of this compound in a specific organic solvent, the following general experimental protocols can be adapted.

Isothermal Saturation Method

This is a common and reliable method for determining the solubility of a solid in a liquid at a constant temperature.

Protocol:

-

Preparation: Add an excess amount of this compound to a known volume or mass of the desired organic solvent in a sealed, thermostatted vessel.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). Constant stirring or shaking is crucial.

-

Sampling: Once equilibrium is established, cease agitation and allow the undissolved solid to settle. Carefully extract a known volume or mass of the clear, saturated supernatant. It is critical to avoid transferring any solid particles. Filtration through a syringe filter compatible with the solvent may be necessary.

-

Analysis: Determine the concentration of this compound in the aliquot. The gravimetric method is a straightforward approach.

-

Gravimetric Analysis:

-

Weigh a clean, dry evaporating dish.

-

Transfer the aliquot of the saturated solution to the dish and reweigh to determine the mass of the solution.

-

Carefully evaporate the solvent under controlled conditions (e.g., in a fume hood on a hot plate at a temperature below the decomposition point of this compound, or in a vacuum oven).

-

Once the solvent is fully evaporated, dry the dish containing the solid residue to a constant weight.

-

The mass of the residue is the mass of the dissolved this compound.

-

-

Calculation: The solubility can then be expressed in various units, such as g/100 mL or mol/L.

Visual Method for Temperature-Dependent Solubility

This method is useful for determining the saturation temperature for a solution of a known concentration.

Protocol:

-

Preparation: Prepare a series of sealed tubes, each containing a known mass of this compound and a known mass or volume of the organic solvent.

-

Heating: Slowly heat the tubes in a controlled temperature bath with constant agitation.

-

Observation: Visually observe the temperature at which the last crystal of this compound dissolves. This temperature is the saturation temperature for that specific concentration.

-

Data Compilation: Repeat this process for all the prepared tubes to generate a solubility curve as a function of temperature.

Visualizations

Experimental Workflow for Solubility Determination

Factors Influencing Solubility of Ionic Salts in Organic Solvents

Conclusion

While this compound is a valuable reagent in organic synthesis, a comprehensive quantitative database of its solubility in common organic solvents is currently lacking. The qualitative data and comparisons with other alkali metal formates suggest that its solubility is highest in polar solvents. For precise applications, it is strongly recommended that researchers determine the solubility of this compound in their specific solvent systems using established experimental protocols such as the isothermal saturation method. The provided workflows and diagrams serve as a guide for these determinations and for understanding the fundamental principles governing the solubility of ionic salts in organic media.

References

- 1. SODIUM FORMATE - Ataman Kimya [atamanchemicals.com]

- 2. public.websites.umich.edu [public.websites.umich.edu]

- 3. Sodium formate - Sciencemadness Wiki [sciencemadness.org]

- 4. chemimpex.com [chemimpex.com]

- 5. IUPAC-NIST Solubilities Database [srdata.nist.gov]

- 6. Table 4-2, Physical and Chemical Properties of Cesium and Compoundsa - Toxicological Profile for Cesium - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Sodium formate | 141-53-7 [chemicalbook.com]

- 8. ar.tnjchem.com [ar.tnjchem.com]

- 9. IUPAC-NIST Solubilities Database [srdata.nist.gov]

- 10. potassium formate [chemister.ru]

- 11. POTASSIUM FORMATE - Ataman Kimya [atamanchemicals.com]

- 12. Potassium formate - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Thermal Decomposition of Alkali Metal Formates

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal decomposition of alkali metal formates (lithium, sodium, potassium, rubidium, and cesium). It details the core chemical transformations, quantitative data on decomposition temperatures and product yields, and detailed experimental protocols for analysis. The guide also visualizes the proposed decomposition pathways, offering a valuable resource for researchers in materials science, catalysis, and drug development who require a thorough understanding of the thermal behavior of these compounds.

Introduction

Alkali metal formates are salts of formic acid with the general formula M(HCOO), where M represents an alkali metal. Their thermal decomposition is a subject of significant interest due to the diverse range of solid and gaseous products that can be formed, which are influenced by factors such as the specific alkali metal cation and the surrounding atmosphere.[1] Understanding these decomposition processes is crucial for applications where these salts are used as reactants, catalysts, or heat transfer materials at elevated temperatures.

The primary decomposition pathways involve the formation of either an alkali metal carbonate or an alkali metal oxalate (B1200264), with the concurrent evolution of gaseous products.[2] The balance between these two pathways is a key aspect of their thermal chemistry.

Core Decomposition Pathways

The thermal decomposition of alkali metal formates (M(HCOO)) primarily proceeds via two competing pathways:

-

Pathway I: Decarbonylation to form alkali metal carbonate. This reaction involves the formation of the corresponding alkali metal carbonate (M₂CO₃), carbon monoxide (CO), and hydrogen gas (H₂).[2]

2M(HCOO) (s) → M₂CO₃ (s) + CO (g) + H₂ (g)

-

Pathway II: Dehydrogenation to form alkali metal oxalate. This pathway leads to the formation of the alkali metal oxalate (M₂C₂O₄) and hydrogen gas (H₂).[2]

2M(HCOO) (s) → M₂C₂O₄ (s) + H₂ (g)

The alkali metal oxalate formed in Pathway II can further decompose at higher temperatures to the corresponding carbonate and carbon monoxide.[2]

M₂C₂O₄ (s) → M₂CO₃ (s) + CO (g)

The predominance of either pathway is highly dependent on the specific alkali metal cation and the atmosphere in which the decomposition occurs.[2]

Quantitative Data on Thermal Decomposition

The thermal behavior of alkali metal formates has been investigated using techniques such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA). The following tables summarize key quantitative data derived from these analyses.

Table 1: Decomposition Temperatures of Alkali Metal Formates in Nitrogen Atmosphere

| Alkali Metal Formate (B1220265) | Onset of Decomposition (°C) | Peak Decomposition Temperature (°C) | Primary Solid Product(s) |

| Lithium Formate | ~410 | ~460 | Lithium Carbonate |

| Sodium Formate | ~330 | ~430 | Sodium Oxalate, Sodium Carbonate |

| Potassium Formate | ~390 | ~470 | Potassium Oxalate, Potassium Carbonate |

| Rubidium Formate | ~380 | ~420 | Rubidium Oxalate, Rubidium Carbonate |

| Cesium Formate | ~350 | ~400 | Cesium Carbonate |

Table 2: Decomposition Temperatures of Alkali Metal Formates in Air Atmosphere

| Alkali Metal Formate | Onset of Decomposition (°C) | Peak Decomposition Temperature (°C) | Primary Solid Product |

| Lithium Formate | ~390 | ~480 | Lithium Carbonate |

| Sodium Formate | ~250 | ~400 | Sodium Carbonate |

| Potassium Formate | ~290 | ~490 | Potassium Carbonate |

| Rubidium Formate | ~250 | ~430 | Rubidium Carbonate |

| This compound | ~290 | ~410 | Cesium Carbonate |

Table 3: Influence of Alkali Metal on Oxalate Formation in an Inert Atmosphere

| Alkali Metal Formate | Oxalate Formation Observed | Relative Yield of Oxalate |

| Lithium Formate | No | - |

| Sodium Formate | Yes | Low |

| Potassium Formate | Yes | High |

| Rubidium Formate | Yes | Medium |

| This compound | No | - |

Note: The order of oxalate formation is generally observed as Sodium < Rubidium < Potassium.[3]

Proposed Decomposition Mechanisms

The selection between the carbonate and oxalate formation pathways is influenced by the nature of the alkali metal cation and the reaction atmosphere. Both ionic and radical mechanisms have been proposed to explain these transformations.[2]

Ionic Mechanism for Oxalate Formation

An ionic mechanism is often proposed for the formation of oxalate, particularly in the absence of oxygen. This pathway is thought to involve the interaction of two formate anions.

Radical Mechanism for Carbonate Formation

In the presence of oxygen or at higher temperatures, a radical mechanism may become more prominent, leading to the formation of carbonate.

Experimental Protocols

The following provides a detailed methodology for the thermal analysis of alkali metal formates using Thermogravimetric Analysis (TGA) coupled with Differential Thermal Analysis (DTA).

Materials and Instruments

-

Alkali Metal Formates: High-purity (≥99%) lithium formate, sodium formate, potassium formate, rubidium formate, and this compound.

-

Crucibles: Alumina or platinum crucibles (70-100 μL).

-

Instrument: A simultaneous thermal analyzer (TGA/DTA or TGA/DSC).

-

Purge Gas: High-purity nitrogen (99.999%) and dry air.

Sample Preparation

-

Prior to analysis, dry the alkali metal formate samples in a vacuum oven at 100 °C for 4 hours to remove any adsorbed moisture.

-

Accurately weigh approximately 5-10 mg of the dried sample into a tared TGA crucible.

-

Ensure the sample is evenly distributed at the bottom of the crucible to promote uniform heating.

TGA/DTA Measurement Procedure

-

Place the crucible containing the sample onto the TGA balance.

-

Purge the furnace with the desired gas (nitrogen or air) at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert or oxidative atmosphere, respectively.

-

Program the instrument with the following temperature profile:

-

Segment 1: Heat from ambient temperature to 100 °C at a rate of 10 °C/min and hold for 10 minutes to remove any residual moisture.

-

Segment 2: Heat from 100 °C to 800 °C at a constant heating rate of 10 °C/min.

-

-

Record the mass loss (TGA) and the difference in temperature between the sample and a reference (DTA) as a function of temperature.

Data Analysis

-

TGA Curve: Plot the percentage of mass loss on the y-axis against the temperature on the x-axis.

-

Determine the onset temperature of decomposition, which is the temperature at which significant mass loss begins.

-

Determine the peak decomposition temperature from the derivative of the TGA curve (DTG curve), which corresponds to the maximum rate of mass loss.

-

Calculate the percentage of mass loss at each decomposition step and correlate it with the theoretical mass loss for the formation of carbonate or oxalate to determine the product distribution.

-

-

DTA Curve: Plot the heat flow (or differential temperature) on the y-axis against the temperature on the x-axis.

-

Identify endothermic peaks (e.g., melting, decomposition) and exothermic peaks (e.g., oxidative decomposition, crystallization).

-

Correlate the thermal events observed in the DTA curve with the mass loss steps in the TGA curve.

-

Visualization of Experimental Workflow

The general workflow for the thermal analysis of alkali metal formates is depicted below.

Conclusion

The thermal decomposition of alkali metal formates is a complex process governed by the interplay between the alkali metal cation and the surrounding atmosphere. While lithium and cesium formates primarily decompose to their respective carbonates, sodium, potassium, and rubidium formates exhibit a competing pathway leading to the formation of oxalates in inert atmospheres. This guide provides a foundational understanding of these processes, supported by quantitative data and detailed experimental protocols, to aid researchers in their work with these versatile compounds. Further research into the detailed kinetics and the influence of catalysts could provide deeper insights and enable greater control over the decomposition products.

References

An In-depth Technical Guide to the Hygroscopic Properties of Cesium Formate

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hygroscopic nature of cesium formate (B1220265) (CHCsO₂). Cesium formate is an inorganic salt recognized for its high density, substantial solubility in water, and applications in specialized fields such as drilling fluids and potentially in pharmaceutical development.[1][2] Understanding its interaction with atmospheric moisture is critical for its handling, storage, and application.

Executive Summary: The Hygroscopic Nature of this compound

This compound is characterized as a hygroscopic material.[1][3] This property, meaning it readily attracts and holds water molecules from the surrounding environment, is a key consideration for its use. In its solid, crystalline form, it will absorb moisture from the air, which can affect its physical and chemical properties.[4] While its solutions, known as brines, are widely used, the hygroscopicity of the solid form dictates stringent storage and handling protocols to prevent unwanted hydration, deliquescence, and degradation.

Quantitative Hygroscopicity Data

Technical manuals from manufacturers confirm that data exists regarding the water absorption and desorption of this compound brines, particularly as a function of temperature.[5][6] However, this information is often proprietary and not published in the public domain. For drug development professionals, this necessitates empirical determination of the hygroscopicity profile for any new solid form of this compound intended for use.

| Parameter | Data |

| Hygroscopicity Classification | Hygroscopic[1][3][4] |

| Quantitative Moisture Uptake vs. RH (%) | Data not publicly available. |

| Dynamic Vapor Sorption (DVS) Isotherm | Data not publicly available. |

Table 1: Summary of Publicly Available Hygroscopicity Data for this compound.

Experimental Protocol for Hygroscopicity Assessment

The industry-standard method for quantitatively assessing the hygroscopicity of a solid material, such as this compound, is Dynamic Vapor Sorption (DVS).[3][7][8] DVS is a gravimetric technique that measures the change in mass of a sample as it is exposed to a controlled environment of varying relative humidity at a constant temperature.[7][8]

Objective: To determine the moisture sorption and desorption characteristics of a solid sample, classify its hygroscopicity, and identify critical humidity points where phase transitions or deliquescence may occur.

Methodology: Dynamic Vapor Sorption (DVS)

-

Sample Preparation:

-

A precise amount of the this compound sample (typically 10-20 mg) is weighed and placed onto the sample pan of the DVS instrument.[9]

-

The crystalline form and purity of the sample should be characterized by complementary techniques (e.g., X-ray Powder Diffraction, Differential Scanning Calorimetry) prior to the DVS experiment.

-

-

Drying/Initial Equilibration:

-

The sample is initially dried by exposing it to a stream of dry nitrogen gas (0% RH) at the experimental temperature (e.g., 25 °C) until a stable mass is achieved.[10] This initial mass serves as the baseline "dry weight."

-

Equilibrium at each stage is typically defined as a mass change of less than 0.001% per minute over a 10-minute period.[10]

-

-

Sorption Phase (Moisture Uptake):

-

The relative humidity of the gas stream is increased in a stepwise fashion. A typical sequence involves increasing the RH in 10% increments from 0% up to 90% or 95% RH.[9][10]

-

At each RH step, the system holds the humidity constant, and the instrument continuously records the sample's mass until equilibrium is reached.[3][8] The mass change reflects the amount of water vapor adsorbed and absorbed by the sample.

-

-

Desorption Phase (Moisture Loss):

-

Following the sorption phase, the relative humidity is decreased in the reverse sequence of steps (e.g., from 95% down to 0% RH).[10]

-

The instrument again records the mass change at each step as the sample desorbs moisture until equilibrium is achieved.

-

-

Data Analysis:

-

The change in mass at each humidity step is plotted against the relative humidity to generate a moisture sorption-desorption isotherm.[7]

-

The total moisture uptake at a specific RH (e.g., 80% RH) is used to classify the material's hygroscopicity according to pharmacopeial standards.

-

The difference between the sorption and desorption curves, known as hysteresis, provides insight into the material's porosity and the nature of its interaction with water molecules.[7]

-

Mandatory Visualizations

The following diagrams illustrate the logical workflow for determining the hygroscopicity of a substance using the Dynamic Vapor Sorption (DVS) method.

Caption: Workflow for Dynamic Vapor Sorption (DVS) Analysis.

References

- 1. formatebrines.com [formatebrines.com]

- 2. This compound | Energy Glossary [glossary.slb.com]

- 3. DVS Systems | Dynamic Vapor Sorption | proUmid [proumid.com]

- 4. formatebrines.com [formatebrines.com]

- 5. researchgate.net [researchgate.net]

- 6. skpharmteco.com [skpharmteco.com]

- 7. mt.com [mt.com]

- 8. aade.org [aade.org]

- 9. researchgate.net [researchgate.net]

- 10. m.youtube.com [m.youtube.com]

Cesium Formate: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of Cesium Formate's Properties, Synthesis, and Applications in Modern Chemistry

Abstract

Cesium formate (B1220265) (CHCsO₂) is an alkali metal salt that has garnered significant interest in various scientific and industrial fields. For researchers, scientists, and drug development professionals, it offers unique properties as a reagent and catalyst in organic synthesis. This technical guide provides a comprehensive overview of this compound, including its fundamental chemical and physical properties, detailed experimental protocols for its synthesis, and its applications in synthetic chemistry.

Core Properties of this compound

This compound is a white, crystalline solid that is highly soluble in water. Its key physicochemical properties are summarized in the table below, providing essential data for its use in experimental settings.

| Property | Value | Reference(s) |

| CAS Number | 3495-36-1 | |

| Molecular Weight | 177.92 g/mol | |

| Molecular Formula | CHCsO₂ | [1] |

| Appearance | White to off-white solid | [1] |

| Solubility in Water | Highly soluble | [2] |

| Purity | ≥ 98% |

Synthesis of this compound: Experimental Protocols

The synthesis of this compound can be achieved through various methods. Below are detailed protocols for two common laboratory-scale synthesis procedures.

Synthesis from Cesium Hydroxide (B78521) and Formic Acid

This method involves the direct neutralization of cesium hydroxide with formic acid.

Materials:

-

Cesium hydroxide (CsOH)

-

Formic acid (HCOOH)

-

Deionized water

-

Reaction vessel

-

Stirring apparatus

-

Heating mantle

-

pH meter or indicator strips

Procedure:

-

In a well-ventilated fume hood, dissolve a known molar amount of cesium hydroxide in deionized water in a reaction vessel equipped with a stirrer.

-

Slowly add a stoichiometric equivalent of formic acid to the cesium hydroxide solution while stirring continuously. The reaction is exothermic, so the addition should be controlled to manage the temperature.

-

Monitor the pH of the solution. Continue adding formic acid dropwise until the solution reaches a neutral pH (approximately 7.0).

-

Once neutralized, gently heat the solution to evaporate the water and concentrate the this compound solution.

-

Cool the concentrated solution to induce crystallization of this compound.

-

Collect the crystals by filtration and wash with a small amount of cold deionized water.

-

Dry the crystals under vacuum to obtain pure this compound.

Synthesis via the Cannizzaro-type Reaction

A patented method describes the synthesis of this compound from the reaction of formaldehyde (B43269) with cesium hydroxide.[3]

Materials:

-

Formaldehyde (aqueous solution, e.g., 37 wt%)

-

Cesium hydroxide (aqueous solution, e.g., 40 wt%)

-

Reaction vessel with cooling capabilities

-

Stirring apparatus

-

Vacuum distillation apparatus

Procedure:

-

Place a specific molar quantity of formaldehyde solution into a reaction vessel equipped with a stirrer and a cooling system.

-

Over a period of approximately 45 minutes, add a controlled molar ratio of cesium hydroxide solution (e.g., a formaldehyde to cesium hydroxide molar ratio of 1.8-2.2:1) to the formaldehyde solution while stirring.[3] Maintain the temperature of the reaction mixture.

-

After the addition is complete, heat the reaction mixture to approximately 50°C.

-

Reduce the pressure to 10-20 mm Hg to facilitate the continuous removal of methanol, a byproduct of the reaction, via distillation.[3]

-

Continue the reaction at 50°C and reduced pressure for several hours to ensure completion.

-

The resulting solution contains this compound. Further purification can be achieved through crystallization as described in the previous method.

Caption: Comparative workflow for two primary methods of this compound synthesis.

Applications in Organic Synthesis

This compound serves as a valuable reagent and catalyst in a variety of organic transformations, which is of particular interest in the synthesis of pharmaceutical intermediates.[1][4] Its utility stems from its ability to act as a mild base and a source of formate ions.

Role as a Catalyst and Reagent

In organic synthesis, this compound is recognized for its environmentally friendly characteristics, including low toxicity.[4] It has demonstrated high catalytic activity in a range of reactions such as carbon-carbon bond formation, oxidations, and reductions.[4] The use of this compound can lead to consistent and reproducible results by providing a stable reaction environment.[4]

Experimental Example: Use in Drilling Fluid Formulation (as a proxy for complex fluid preparation)

While specific, detailed protocols for this compound in drug synthesis are often proprietary, its application in the formulation of high-density drilling fluids provides a well-documented example of its handling and use in complex mixtures. This can be informative for researchers designing new synthetic routes.

Objective: To prepare a this compound-based high-density brine and test its compatibility with common drilling fluid additives.

Materials:

-

This compound

-

Potassium formate

-

Deionized water

-

High-shear mixer

-

Viscosifiers (e.g., xanthan gum)

-

Fluid loss agents

-

Pressurized drilling fluid density meter

-

Rheometer

-

High-temperature, high-pressure (HTHP) filter press

Procedure:

-

Brine Preparation: Prepare aqueous solutions of this compound (e.g., 2.20 g/cm³) and potassium formate (e.g., 1.56 g/cm³).[5]

-

Mixing: In a high-shear mixer, blend the this compound and potassium formate brines at 1500 rpm for 10 minutes to achieve the desired density.[5]

-

Additive Incorporation: Increase the mixer speed to 6000 rpm and slowly add various treatment agents (e.g., viscosifiers, fluid loss agents) sequentially, allowing 5 minutes between each addition.[5] The entire addition process should be completed within 45 minutes.[5]

-

Temperature Control: Maintain the temperature of the mixture below 66°C, using a water bath for cooling if the temperature exceeds 45°C.[5]

-

Performance Testing:

This protocol demonstrates the systematic approach to formulating and characterizing a complex fluid containing this compound, a methodology that can be adapted to reaction mixture preparation in organic synthesis.

Biological Relevance of Formate

While direct signaling pathways involving this compound are not extensively documented, the formate anion itself is a crucial intermediate in one-carbon (1C) metabolism.[6] Aberrant levels of cellular formate have been linked to the progression of serious diseases, including cancer and Alzheimer's disease.[7] Understanding the role of formate in these pathways is critical for drug development professionals.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Page loading... [guidechem.com]

- 3. SE506138C2 - Preparation of caesium formate, useful for drilling fluids - Google Patents [patents.google.com]

- 4. ranhangchem.com [ranhangchem.com]

- 5. Page loading... [wap.guidechem.com]

- 6. Formate metabolism in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Transfer Hydrogenation Approach to Activity-Based Sensing of Formate in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

uses of cesium formate outside of the oil industry

An In-depth Technical Guide to the Applications of Cesium Formate (B1220265) Beyond the Oil Industry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cesium formate (CHCsO₂) is a high-density, low-viscosity salt with a growing portfolio of applications that extend far beyond its traditional use in the oil and gas industry. Its unique combination of physical and chemical properties—including high solubility, thermal stability, low toxicity, and catalytic activity—makes it a valuable compound in diverse scientific fields.[1][2] This technical guide provides an in-depth overview of the contemporary uses of this compound in materials science, organic chemistry, and geothermal energy, with a focus on experimental data and protocols relevant to a scientific audience.

Materials Science: Enhancing Next-Generation Photovoltaics

This compound is emerging as a critical component in the development of advanced photovoltaic devices, particularly in the fabrication of perovskite and quantum dot solar cells.

Additive in Formamidinium-Cesium Perovskite Solar Cells

The incorporation of cesium into formamidinium-based perovskite solar cells (PSCs) is a key strategy for enhancing their phase stability.[3] this compound, in particular, has been successfully employed as a dual-functional additive to improve both the efficiency and stability of these devices.[4][5]

A key study demonstrates that adding a small molar percentage of this compound to the FA₀.₉Cs₀.₁PbI₃ perovskite precursor solution significantly enhances the photovoltaic performance.[4] The synergistic effect of the cesium cation (Cs⁺) and the formate anion (HCOO⁻) leads to an improved perovskite film quality by enlarging grain size, enhancing crystallinity, and reducing defects.[5]

The introduction of a 3 mol% this compound additive results in a notable improvement in all key solar cell performance metrics.

| Device Structure | Additive | Power Conversion Efficiency (PCE) | Open-Circuit Voltage (V_oc) | Short-Circuit Current (J_sc) (mA/cm²) | Fill Factor (FF) |

| n-i-p | None (Control) | 17.12% | 1.03 V | 22.58 | 0.74 |

| n-i-p | 3 mol% CsHCOO | 18.57% | 1.06 V | 23.12 | 0.76 |

| p-i-n | None (Control) | 18.01% | 1.08 V | 22.41 | 0.74 |

| p-i-n | 3 mol% CsHCOO | 20.04% | 1.10 V | 23.53 | 0.77 |

Data sourced from a comparative study on perovskite solar cells.[4]

This protocol outlines the fabrication of an n-i-p structured perovskite solar cell.

-

Substrate Preparation: Indium tin oxide (ITO) coated glass substrates are sequentially cleaned by ultrasonication in detergent, deionized water, acetone, and isopropanol (B130326) for 15 minutes each. The substrates are then dried with a nitrogen gun and treated with UV-ozone for 15 minutes.

-

Electron Transport Layer (ETL) Deposition: A SnO₂ nanoparticle solution is spin-coated onto the substrates at 3000 rpm for 30 seconds, followed by annealing at 150 °C for 30 minutes.

-

Perovskite Precursor Solution Preparation:

-

The control perovskite (FA₀.₉Cs₀.₁PbI₃) precursor solution is prepared by dissolving formamidinium iodide (FAI), cesium iodide (CsI), lead iodide (PbI₂), and lead bromide (PbBr₂) in a mixed solvent of DMF and DMSO.

-

For the experimental group, 3 mol% of this compound (CsHCOO) is added to the above precursor solution.

-

-

Perovskite Film Deposition: The precursor solution is spin-coated onto the SnO₂ layer in a nitrogen-filled glovebox. The process involves a two-step spin program, and an anti-solvent is dripped onto the spinning substrate during the second step to induce crystallization. The film is then annealed.

-

Hole Transport Layer (HTL) Deposition: A solution of Spiro-OMeTAD, along with additives, is spin-coated onto the perovskite layer.

-

Electrode Deposition: Finally, a gold (Au) electrode is deposited on top of the HTL via thermal evaporation.

The diagram below illustrates the proposed mechanism by which the this compound additive improves the quality of the perovskite active layer.

Caption: Workflow of CsHCOO additive in improving perovskite solar cell performance.[4]

Doping of ZnO Nanoparticles for Quantum Dot Solar Cells

Cesium is also used as a dopant to passivate defects in zinc oxide (ZnO) nanoparticles, which serve as an electron transport layer (ETL) in colloidal quantum dot (CQD) solar cells.[6] While detailed protocols often do not specify the cesium precursor, the principle involves incorporating cesium ions into the ZnO synthesis process. This doping results in improved charge extraction and reduced interfacial recombination at the PbS/ZnO interface. A study demonstrated that using 5% Cs-doped ZnO as the ETL increased the power conversion efficiency of a PbS CQD solar cell from 9.20% to 10.43%.[6]

Geothermal Energy and Heat Transfer

The exceptional thermal stability and favorable thermophysical properties of this compound brines make them highly suitable for use as heat transfer fluids, particularly in high-temperature applications like geothermal energy systems.[7][8]

Aqueous solutions of this compound can be formulated to have a very high density (up to 2.3 g/cm³) while maintaining a low viscosity, a combination that is advantageous for efficient heat transport.[8][9] These brines exhibit a high boiling point and excellent thermal stability at temperatures exceeding 200 °C.[10]

The following table summarizes key properties for a standard 80% w/w aqueous this compound solution.

| Property | Value | Conditions |

| Density | 2.20 g/cm³ | @ 20 °C |

| Viscosity | 5.4 cP | @ 25 °C |

| Boiling Point | 131 °C | Atmospheric Pressure |

| True Crystallization Temperature | 5.1 °C | - |

| Heat Capacity | 1.38 J/g/K | @ 10–70 °C |

| Coefficient of Thermal Conductivity | 0.338 W/m/K | @ 10 °C |

| Recommended pH Range | 9–11 | - |

Data sourced from a technical manual for formate brines.[10]

Organic and Green Chemistry

In organic synthesis, cesium salts are known to exhibit a unique catalytic prowess often referred to as the "Cesium Effect," which leads to higher yields, shorter reaction times, and milder reaction conditions compared to other alkali metal salts.[2] this compound is valued as an environmentally friendly catalyst and reagent due to its low toxicity and high efficiency.[1]

It has been found to be an effective catalyst in a range of organic transformations, including carbon-carbon bond formation, oxidation, and reduction reactions.[1][2]

While specific protocols detailing the use of this compound in common cross-coupling reactions like the Suzuki or Heck reactions are less prevalent than those using cesium carbonate, the general workflow is applicable. This compound can act as the base required to facilitate the catalytic cycle.

References

- 1. ranhangchem.com [ranhangchem.com]

- 2. biofuranchem.com [biofuranchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Impact of pseudohalide-based this compound salt as an additive or substituent on perovskite solar cell performance - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of cesium-doped ZnO nanoparticles as an electron extraction layer for efficient PbS colloidal quantum dot solar cells - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 7. formatebrines.com [formatebrines.com]

- 8. large.stanford.edu [large.stanford.edu]

- 9. This compound | Energy Glossary [glossary.slb.com]

- 10. formatebrines.com [formatebrines.com]

The Fundamental Chemistry of Cesium Formate Solutions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Cesium formate (B1220265) (CsCOOH or CHCsO₂) is an organic salt that has garnered significant attention for its unique physicochemical properties, particularly in the formation of high-density aqueous solutions. This technical guide provides a comprehensive overview of the fundamental chemistry of cesium formate solutions, including their properties, preparation, and key applications, with a focus on data-driven insights and detailed experimental methodologies.

Core Chemical and Physical Properties

This compound is a white, crystalline, hygroscopic solid that is highly soluble in water.[1] Its solutions are clear, colorless, and characterized by their exceptionally high densities and low viscosities compared to other brine solutions.[2][3] These properties make them invaluable in various industrial and research applications.

Physical Properties

The key physical properties of this compound solutions are summarized in the tables below. Saturated solutions can reach a density of up to 2.4 g/cm³.[4]

Table 1: Density of this compound Solutions

| Concentration (wt%) | Density (g/cm³) at 20°C |

| 82 | 2.40 |

| 80 | 2.20 |

Table 2: Viscosity of this compound Solutions at 20°C

| Density (g/cm³) | Viscosity (cP) |

| 1.44 - 2.40 | 1 - 15 |

Source:[6]

Table 3: General Properties of an 80% w/w this compound Solution

| Property | Value |

| Density | 2.20 g/cm³ (18.36 lb/gal) |

| pH | 9.5 - 11.0 |

| Boiling Point | 131 °C |

| True Crystallization Temperature | 5.1 °C |

| Water Activity (a_w) @ 25°C | 0.33 |

Chemical Properties

This compound solutions exhibit several key chemical characteristics:

-

Alkalinity: They are neutral to slightly alkaline, with a pH typically ranging from 6.5 to 11.[4][6] This inherent alkalinity can be buffered to maintain a favorable pH, even in the presence of acidic gases.[8]

-

Thermal Stability: this compound fluids are thermally stable, having been successfully used in high-temperature environments up to 215°C (419°F).[9]

-

Monovalent Nature: As a monovalent salt solution, it does not interact with reservoir waters to form precipitates, a common issue with divalent brines.[2]

-

Antioxidant Properties: The formate anion acts as an antioxidant, protecting water-soluble polymers from oxidative degradation at high temperatures.[10]

Experimental Protocols

Preparation of a High-Density this compound Solution

This protocol describes the laboratory-scale preparation of a this compound solution.

Materials:

-

This compound powder (CsCOOH)

-

Deionized water

-

High-shear mixer

-

Beaker or appropriate mixing vessel

-

Balance

Procedure:

-

Weighing: Accurately weigh the desired amount of this compound powder and deionized water to achieve the target concentration and density. For example, to prepare an 82 wt% solution, use 82 grams of this compound for every 18 grams of water.

-

Mixing: Place the deionized water in the mixing vessel.

-

Agitation: Begin stirring the water with the high-shear mixer at a moderate speed (e.g., 1500 rpm).

-

Addition of this compound: Slowly add the this compound powder to the vortex of the stirring water.

-

Increased Shear: Once all the powder is added, increase the mixer speed to high shear (e.g., 6000 rpm) and continue mixing for 10-15 minutes, or until the solid is completely dissolved.

-

Cooling: The dissolution process may be endothermic or exothermic depending on the initial concentration. If the temperature increases significantly, cool the solution in a water bath to maintain a temperature below 66°C.[10]

-

Verification: Measure the density and pH of the final solution to ensure it meets the desired specifications.

Caption: Workflow for the preparation of a high-density this compound solution.

Key Applications

While the primary application of this compound solutions is in the oil and gas industry as a drilling and completion fluid, its unique properties lend themselves to other areas of research.[3][11][12]

Drilling and Completion Fluids

The high density and low viscosity of this compound brines make them ideal for controlling well pressures in high-pressure, high-temperature (HPHT) drilling operations.[13] They are solids-free, which minimizes formation damage and increases the rate of penetration.[2][13]

Caption: Key properties and resulting benefits of this compound brines in drilling applications.

Organic Synthesis

In a laboratory setting, this compound has been used as a reagent in organic synthesis. For instance, it can facilitate the efficient conversion of α-haloketones to α-hydroxyketones in a dry methanol (B129727) solution.[1]

Perovskite Solar Cells

This compound has been utilized as a precursor material for the synthesis of cesium tin iodide (CsSnI₃), a promising semiconducting perovskite crystal for highly efficient photovoltaic solar cells.[1][12]

Chemical Compatibility

This compound solutions are compatible with a range of common drilling fluid additives, including various biopolymers like xanthan gum.[10][14] However, they can be incompatible with certain elastomers, such as NBR and Viton, at high temperatures over long exposure times.[6] It is also important to avoid contact with strong oxidizing agents.[6]

Conclusion

This compound solutions offer a unique combination of high density, low viscosity, and thermal stability, making them a superior choice for demanding applications, particularly in the oil and gas sector. Their fundamental chemical properties, including their monovalent nature and inherent alkalinity, contribute to their performance advantages over traditional brines. For researchers, the unique characteristics of this compound also present opportunities in areas such as organic synthesis and materials science. This guide provides a foundational understanding of the chemistry of this compound solutions to support further research and development.

References

- 1. This compound CAS#: 3495-36-1 [m.chemicalbook.com]

- 2. This compound Fluids [oilandgasonline.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | Energy Glossary [glossary.slb.com]

- 5. formatebrines.com [formatebrines.com]

- 6. formatebrines.com [formatebrines.com]

- 7. This compound Solution - Skyspring Nanomaterials - Skyspring Nanomaterials [ssnano.com]

- 8. formatebrines.com [formatebrines.com]

- 9. siddachem.com [siddachem.com]

- 10. Page loading... [wap.guidechem.com]

- 11. large.stanford.edu [large.stanford.edu]

- 12. americanelements.com [americanelements.com]

- 13. onepetro.org [onepetro.org]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Health and Safety of Cesium Formate in a Laboratory Setting

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for the handling and use of cesium formate (B1220265) in a laboratory environment. The following sections detail the physical and chemical properties, toxicological data, handling and storage procedures, personal protective equipment, emergency protocols, and disposal of cesium formate.

Chemical and Physical Properties

This compound is an inorganic compound, the cesium salt of formic acid.[1] It is a white crystalline solid that is highly soluble in water.[1] Saturated aqueous solutions of this compound can reach a density of up to 2.367 g/cm³.[2] These solutions are clear to yellowish-brown liquids and are odorless.[3] this compound is also hygroscopic, meaning it can absorb moisture from the air.[1][4]

| Property | Value | References |

| Chemical Formula | CHCsO₂ | [5] |

| Molecular Weight | 177.92 g/mol | [6] |

| Appearance | White crystalline solid or clear to yellowish-brown liquid (in solution) | [1][3] |

| Odor | Odorless | [3] |

| Solubility | Completely soluble in water | [3] |

| Density (saturated solution) | Up to 2.367 g/cm³ | [2] |

| Boiling Point (solution) | 102 - 145°C | [3] |

| pH (solution) | 9-11 (recommended) | [7] |

Toxicological Information

This compound is harmful if swallowed.[3] High repeated oral doses may lead to neurotoxicity and can affect multiple organ systems. It is classified as a skin and serious eye irritant.[8]

| Metric | Value | Species | References |

| Acute Oral Toxicity (LD50) | 1780 mg/kg | Rat | [3] |

Routes of Exposure and Symptoms:

-

Inhalation: While unlikely for the solid, inhalation of aerosols or dust from the dried product may irritate the respiratory system.[3][9]

-

Ingestion: Harmful if swallowed. May cause irritation of the mouth, throat, and stomach.[3][10]

-

Skin Contact: Causes skin irritation, which may include redness and pain.[3][8] Prolonged contact may cause redness and irritation.[3]

-

Eye Contact: Causes serious eye irritation, which may include smarting.[3][8]

Handling and Storage

Safe Handling Protocol:

-

Engineering Controls: Work in a well-ventilated area. Use a local exhaust ventilation system to control airborne dust or mists.[3][4] Ensure that eyewash stations and safety showers are readily accessible.[4][8]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear approved chemical safety goggles or a face shield where there is a risk of splashing.[3][8]

-

Skin Protection: Wear appropriate protective gloves (e.g., neoprene, nitrile, PVC, or rubber) and clothing to prevent skin contact.[3][9]

-

Respiratory Protection: Under normal use conditions with adequate ventilation, respiratory protection is not typically required.[4] If dust or aerosols are generated, use a NIOSH/MSHA approved respirator.[8]

-

-

General Hygiene: Avoid contact with eyes, skin, and clothing.[10] Do not ingest or inhale.[4] Wash hands thoroughly after handling.[4] Do not eat, drink, or smoke in the work area.[9]

Storage:

Store in a tightly closed original container in a dry, cool, and well-ventilated place.[3][4] Protect from moisture as the material is hygroscopic.[4] Store away from incompatible materials such as strong oxidizing agents, strong acids, halogens, and some metals.[4]

References

- 1. CAS 3495-36-1: this compound | CymitQuimica [cymitquimica.com]

- 2. Page loading... [guidechem.com]

- 3. safety365.sevron.co.uk [safety365.sevron.co.uk]

- 4. fishersci.com [fishersci.com]

- 5. chemimpex.com [chemimpex.com]

- 6. This compound 98 3495-36-1 [sigmaaldrich.com]

- 7. formatebrines.com [formatebrines.com]

- 8. fishersci.com [fishersci.com]

- 9. formatebrines.com [formatebrines.com]

- 10. msdsdigital.com [msdsdigital.com]

An In-depth Technical Guide on the Environmental Impact of Cesium Formate Disposal

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cesium formate (B1220265), a high-density, low-viscosity monovalent salt, is increasingly utilized as a drilling and completion fluid in the oil and gas industry, particularly in high-pressure/high-temperature (HPHT) wells.[1][2][3][4] Its adoption is driven by its superior performance characteristics and a favorable environmental profile compared to traditional alternatives like zinc bromide brines. This guide provides a comprehensive technical overview of the environmental impact associated with the disposal of cesium formate, focusing on its ecotoxicity, biodegradability, environmental fate, and the regulatory landscape governing its discharge.

Introduction to this compound

This compound (CsHCOO) is a chemical compound valued for its high density (up to 2.3 g/cm³), excellent thermal stability, and low corrosivity.[1][4] These properties make it an ideal solids-free fluid for controlling wellbore pressure and lubricating drill bits in demanding drilling environments.[1][2][3][5] Environmentally, it is promoted as a more benign alternative to traditional high-density brines, which often contain hazardous heavy metals.[6][7]

Ecotoxicity Profile

The ecotoxicity of this compound has been evaluated across various marine and freshwater organisms. Generally, it is considered to have low toxicity.[6] The toxicity is primarily attributed to the cesium cation, with the formate anion being readily biodegradable.

Aquatic Toxicity Data

Quantitative data from ecotoxicity studies are summarized in the tables below. These studies are typically conducted following standardized international protocols to ensure comparability and reliability of the results.

Table 1: Acute Aquatic Toxicity of this compound

| Species | Test Type | Duration | Endpoint | Value (mg/L) | Reference |

| Oncorhynchus mykiss (Rainbow Trout) | Acute | 96 h | LC50 | >1000 | Formate Fluids Hazard Assessment |

| Brachydanio rerio (Zebrafish) | Acute | 96 h | LC50 | >100 | Formate Fluids Hazard Assessment |

| Daphnia magna (Water Flea) | Acute | 24 h | LC50 | >100 | Formate Fluids Hazard Assessment |

| Daphnia magna (Water Flea) | Acute | 48 h | LC50 | >100 | Formate Fluids Hazard Assessment |

| Acartia tonsa (Copepod) | Acute | 48 h | LC50 | 1400 | Formate Fluids Hazard Assessment |

| Skeletonema costatum (Marine Diatom) | Acute | 72 h | EC50 (growth) | 1300 | Formate Fluids Hazard Assessment |

| Crassostrea gigas (Pacific Oyster) | Acute | 24 h | LC50 (embryo) | 1100 | Formate Fluids in the Marine Environment: Risk Assessment |

| Ctenogobius gymnauchen (a marine fish) | Acute | 96 h | LC50 | 862 | Formate Fluids in the Marine Environment: Risk Assessment |

Table 2: Chronic Aquatic Toxicity of this compound

| Species | Test Type | Duration | Endpoint | Value (mg/L) | Reference |

| Skeletonema costatum (Marine Diatom) | Chronic | 72 h | NOEC (growth rate) | 180 | Formate Fluids Hazard Assessment |

| Acartia tonsa (Copepod) | Chronic | 10 days | NOEC (reproduction) | 56 | Formate Fluids Hazard Assessment |

| Oncorhynchus mykiss (Rainbow Trout) | Chronic | 96 h | NOEC | >1000 | Formate Fluids Hazard Assessment |

Biodegradability

A key environmental advantage of this compound is the ready biodegradability of the formate anion (HCOO⁻).[6] When diluted in seawater, the formate ion is rapidly broken down by marine bacteria. The cesium cation (Cs⁺), being an element, does not biodegrade.

Biodegradation Data

Studies have demonstrated the ready biodegradability of formate brines, including this compound, in both freshwater and seawater environments.

Table 3: Biodegradation of this compound

| Environment | Test Duration | Degradation (%) | Test Method | Reference |

| Seawater | 28 days | 66 - 79 | OECD 301D (Closed Bottle Test) | Sinomine Specialty Fluids |

| Freshwater | 28 days | 79 - 83 | OECD 301D (Closed Bottle Test) | Sinomine Specialty Fluids |

Environmental Fate and Transport

The environmental fate of this compound is dictated by the distinct pathways of its constituent ions upon release into the marine environment.

-